molecular formula C9H10F2N2O2 B2751910 2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine CAS No. 2248345-72-2

2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine

Cat. No.: B2751910
CAS No.: 2248345-72-2
M. Wt: 216.188
InChI Key: AEEMEWLROKLZPM-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is an organic compound characterized by the presence of difluoro and nitro functional groups attached to a phenyl ring, along with a propan-1-amine side chain

Properties

IUPAC Name

2-(2,6-difluoro-4-nitrophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-5(4-12)9-7(10)2-6(13(14)15)3-8(9)11/h2-3,5H,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEMEWLROKLZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine typically involves the nitration of a difluorobenzene derivative followed by amination. One common method includes the following steps:

    Nitration: The difluorobenzene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amination: The nitro compound is then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The difluoro and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid: Similar structure but with a carboxylic acid group instead of an amine.

    2-(2,6-Difluoro-4-nitrophenyl)ethanamine: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness

2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is unique due to the combination of difluoro and nitro groups on the phenyl ring along with the propan-1-amine side chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

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